molecular formula C13H17NO5S B2411180 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795087-17-0

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2411180
CAS RN: 1795087-17-0
M. Wt: 299.34
InChI Key: UCAZEXYUMDBDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a cyclopropyl group, a sulfonyl group, and a pyran ring .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The cyclopropyl group, sulfonyl group, and pyran ring also contribute to the three-dimensional structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Iron(II) Complexes and Spin-Crossover

One study focused on Iron(II) complexes involving similar sulfonyl-substituted ligands. They observed an interplay between spin-crossover and crystallographic phase changes in these complexes, which is crucial for understanding their magnetic and structural properties (Cook et al., 2015).

Synthesis and Anticancer Activity

Another research explored the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including structures related to the compound . These compounds were evaluated for their anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hadiyal et al., 2020).

Synthesis of 4-(Trifluoromethyl)pyrrolidines

Research into the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups and other substituents has been conducted. This study highlights the diverse chemical modifications possible with such compounds (Markitanov et al., 2016).

Mammalian Topoisomerase II Inhibitory Activity

A study investigated compounds with a similar structure for their interaction with mammalian topoisomerase II, an enzyme crucial in DNA replication and cell division. This research could be relevant for the development of new therapeutic agents (Wentland et al., 1993).

Aerobic Copper-Catalyzed Aminooxygenation

Research has been conducted on the direct conversion of similar compounds to 2-formylpyrrolidines via aerobic copper-catalyzed aminooxygenation. This process has applications in organic synthesis and drug development (Wdowik & Chemler, 2017).

Synthesis and Computational Study of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives

A study on the synthesis and structural analysis of pyrazolo[3,4-b]pyridin-3-ol derivatives, including sulfonyl-substituted variants, was conducted. These compounds have potential applications in various fields including materials science and pharmacology (Shen et al., 2014).

Cationic Bis-Cyclometallated Iridium(III) Complexes

A series of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted ligands have been reported. These complexes, which include related structures, have applications in the field of photoluminescence and light-emitting electrochemical cells (Ertl et al., 2015).

Synthesis of Novel Heterocyclic Compounds with Sulfonamido Moiety

Efforts have been made to synthesize new heterocyclic compounds containing sulfonamido moieties, aiming at antibacterial applications. This includes derivatives related to the compound , demonstrating its versatility in medicinal chemistry (Azab et al., 2013).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications in more detail. Given the biological activity of many pyrrolidine derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-6-11(7-13(15)18-9)19-10-4-5-14(8-10)20(16,17)12-2-3-12/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAZEXYUMDBDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.